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Introduction

The field of flow cytometry is continually advancing, with an increasing demand for higher-
parameter experiments to unravel complex biological systems. A key limitation in multicolor
panel design is the spectral overlap between fluorophores in the visible range. The near-
infrared (NIR) spectrum (700-1000 nm) offers a relatively uncrowded region, enabling the
expansion of multiplexing capabilities.[1][2] The use of NIR dyes provides significant
advantages, including reduced cellular autofluorescence and deeper light penetration, which
enhances signal-to-noise ratios.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the use
of Fluorescent NIR 885, a cyanine-based dye, in flow cytometry. While specific data for a dye
named "Fluorescent NIR 885" is limited in published literature, the information herein is based
on the principles and characteristics of well-documented cyanine dyes operating in a similar
spectral range (e.qg., iFluor 840, which has an emission maximum at 880 nm).[5][6][7] These
protocols are designed to serve as a robust guide for researchers looking to integrate long-
wavelength fluorophores into their flow cytometry workflows.

Properties of Fluorescent NIR 885

Fluorescent NIR 885 is a synthetic cyanine dye designed for the far-red region of the
spectrum. Its long-wavelength emission makes it an ideal candidate for inclusion in complex
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multicolor panels, particularly on spectral flow cytometers or conventional cytometers equipped

with a red or near-infrared laser.[3][9]

Quantitative Data Summary

The following table summarizes the hypothetical, yet representative, spectral and

photophysical properties of Fluorescent NIR 885, based on similar commercially available NIR

dyes.
Property Value Notes
o ) Can be excited by lasers in the
Excitation Maximum (Aex) ~850 nm
785 nm to 830 nm range.
L . Provides a distinct signal in the
Emission Maximum (Aem) ~880 nm

far-red spectrum.

Molar Extinction Coefficient (g)

~200,000 M~icm~1

Indicates high light-absorbing
capability.[7]

Representative value for long-

Quantum Yield (®) ~0.02 wavelength cyanine dyes in
aqueous buffers.[7]
A moderate brightness suitable
Brightness Index (€ x @) ~4,000 for detecting mid-to-high

abundance targets.

Reactive Forms Available

Amine-reactive (NHS Ester),
Thiol-reactive (Maleimide),
Azide, Alkyne

Allows for versatile conjugation
to antibodies, proteins, and

nucleic acids.[4]

Key Applications in Flow Cytometry

o High-Parameter Immunophenotyping: The primary application of NIR 885 is to serve as an

additional color in multicolor flow cytometry, allowing for the simultaneous detection of more

cellular markers with minimal spectral spillover into shorter-wavelength channels.[9]

 Viability Staining: When used as a fixable viability dye, NIR 885 can effectively discriminate

between live and dead cells. Dead cells, with compromised membranes, allow the dye to
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enter and covalently bind to intracellular amines, resulting in a bright fluorescent signal. This
staining is stable and can withstand fixation and permeabilization procedures.[10][11]

o Spectral Flow Cytometry: NIR 885 is particularly well-suited for spectral flow cytometry. Its
unique emission signature can be easily resolved from other fluorophores using spectral
unmixing algorithms, simplifying panel design and improving data accuracy.[8][9]

Experimental Protocols

Protocol 1: Conjugation of Fluorescent NIR 885 NHS
Ester to an Antibody

This protocol details the procedure for covalently labeling a primary antibody with an amine-
reactive Fluorescent NIR 885 N-hydroxysuccinimide (NHS) ester.

Materials:
» Purified antibody (1 mg/mL or greater in amine-free buffer, e.g., PBS)

Fluorescent NIR 885 NHS Ester

Anhydrous Dimethylsulfoxide (DMSO)

Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3-8.5

Purification column (e.g., Sephadex G-25)

Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:

e Antibody Preparation: a. Dilute the antibody to a concentration of >1 mg/mL in PBS. b. Add
1/10th volume of 1 M sodium bicarbonate solution to the antibody solution to raise the pH to
~8.3. This is crucial for efficient amine labeling.[7]

e Dye Preparation: a. Prepare a 10 mM stock solution of Fluorescent NIR 885 NHS Ester by
dissolving it in anhydrous DMSO. b. Mix gently by pipetting. This solution should be prepared
immediately before use as NHS esters are moisture-sensitive.[12]
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Conjugation Reaction: a. The optimal dye-to-protein molar ratio should be determined
empirically, but a starting ratio of 10:1 is recommended.[13] b. Slowly add the calculated
volume of the 10 mM dye stock solution to the antibody solution while gently vortexing. c.
Incubate the reaction for 60 minutes at room temperature, protected from light.

Purification: a. Prepare a Sephadex G-25 desalting column according to the manufacturer's
instructions. b. Apply the conjugation reaction mixture to the center of the column. c. Elute
the labeled antibody with PBS. The first colored fraction to elute will be the conjugated
antibody. Unbound dye will elute later. d. Collect the fractions containing the conjugate.

Characterization (Optional but Recommended): a. Measure the absorbance of the conjugate
at 280 nm (for protein) and at the absorption maximum of the dye (~850 nm). b. Calculate
the protein concentration and the Degree of Labeling (DOL) using the dye's molar extinction
coefficient. A DOL between 2 and 10 is typically optimal for most antibodies.[13]

Storage: a. Store the conjugated antibody at 4°C, protected from light. For long-term storage,
add a stabilizing protein like BSA and a preservative like sodium azide.
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Preparation
1. Prepare Antibody 3. Prepare Dye
(>1 mg/mL in PBS) (10 mM in DMSO)
\ 4
2. Adjust pH to 8.3
(add 1M NaHCO3)
Reaction

4. Mix Dye and Antibody
(Molar Ratio 10:1)
5. Incubate
(60 min, RT, dark)

Purification & Storage

6. Purify Conjugate
(Sephadex G-25 Column)

7. Characterize (Optional)
(Measure A280/A850, Calc. DOL)
8. Store at 4°C
(Protected from light)

Click to download full resolution via product page

Workflow for Antibody Conjugation with NIR 885 NHS Ester.

Protocol 2: Cell Surface Immunophenotyping
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This protocol describes staining of cell surface antigens on suspended cells using a
Fluorescent NIR 885-conjugated antibody.

Materials:
Cell suspension (e.g., PBMCs)
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

Fc Receptor Blocking solution (e.g., anti-CD16/CD32 for mouse cells, or commercial Fc
Block for human cells)[14]

Fluorescent NIR 885-conjugated antibody
Other antibodies for multicolor panel
12x75 mm flow cytometry tubes
Procedure:

Cell Preparation: a. Prepare a single-cell suspension at a concentration of 1-10 x 10°
cells/mL in ice-cold Flow Cytometry Staining Buffer. b. Aliquot 100 uL of the cell suspension
(1-10 x 10° cells) into each flow cytometry tube.

Fc Receptor Blocking: a. To prevent non-specific antibody binding, add the appropriate Fc
blocking reagent to the cells. b. Incubate for 10-15 minutes at 4°C.[14] Do not wash after this
step.

Antibody Staining: a. Prepare an antibody cocktail containing the pre-titrated optimal
concentration of the Fluorescent NIR 885-conjugated antibody and other antibodies in your
panel. b. Add the antibody cocktail to the cells. c. Vortex gently and incubate for 30 minutes
at 4°C, protected from light.

Washing: a. Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube. b. Centrifuge
at 400-600 x g for 5 minutes at 4°C. c. Decant the supernatant carefully. d. Repeat the wash
step one more time.
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» Data Acquisition: a. Resuspend the cell pellet in 300-500 pL of Flow Cytometry Staining
Buffer. b. Analyze the samples on a flow cytometer equipped with a laser and detector setup
capable of detecting NIR 885 fluorescence (e.g., >785 nm laser and >860 nm emission
filter). c. Ensure proper compensation controls (single-stained beads or cells) are run for all

fluorophores in the panel.
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Start:
Single-Cell Suspension

1. Fc Receptor Block
(10-15 min, 4°C)

2. Add Antibody Cocktall
(Inc. NIR 885 Conjugate)
3. Incubate
(30 min, 4°C, dark)

v

4. Wash with Buffer
(Centrifuge 400g, 5 min)

5. Repeat Wash

(6. Resuspend in Buﬁe)

7. Acquire on Flow Cytometer

8. Data Analysis
(Compensation & Gating)
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Workflow for Cell Surface Staining and Flow Cytometry Analysis.
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Protocol 3: Fixable Viability Staining

This protocol is for discriminating live and dead cells using a fixable amine-reactive version of
Fluorescent NIR 885.

Materials:

Cell suspension

Azide-free and protein-free PBS

Fixable Viability Dye NIR 885

Flow Cytometry Staining Buffer

Fixation Buffer (e.g., 2% paraformaldehyde)
Procedure:

o Cell Preparation: a. Wash cells twice in azide-free, protein-free PBS to remove any amine-
containing media or buffers. b. Resuspend the cell pellet to a concentration of 1-10 x 10°
cells/mL in the same PBS.[10]

 Viability Staining: a. Add 1 pL of the fixable viability dye stock solution for each 1 mL of cell
suspension. The optimal amount may require titration. b. Vortex immediately to ensure even
staining. c. Incubate for 30 minutes at 4°C, protected from light.[10]

e Washing: a. Quench the reaction and wash the cells by adding at least 2 mL of Flow
Cytometry Staining Buffer (containing protein like FBS or BSA). b. Centrifuge at 400-600 x g
for 5 minutes. c. Decant the supernatant.

o Downstream Processing: a. The cells can now proceed to subsequent steps, such as Fc
blocking and surface/intracellular antibody staining as described in Protocol 2. b. If fixation is
required, resuspend the cells in the appropriate fixation buffer after the antibody staining
steps are complete. The viability staining is covalent and will be preserved.[15]

Multiplexing and Spectral Considerations
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The key advantage of Fluorescent NIR 885 is its position in the far-red end of the spectrum,
which minimizes its spectral spillover into detectors for common fluorophores like FITC, PE,
PerCP-Cy5.5, and APC.

Conceptual Spectral Placement of NIR 885
APC NIR 885 NIR Laser Red Laser Blue Laser Violet Laser
(~660 nm) (~880 nm) (785 nm) (640 nm) (488 nm) (405 nm)

Click to download full resolution via product page

Bv421
(~421 nm)

NIR 885 occupies a distinct spectral space from common fluorophores.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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